Predicted Chloride Peroxidase & Kinase Inhibition
Computational prediction (PASS) provides a quantitative baseline for prioritizing 3-chloro-6-(furan-2-yl)pyridazine. The compound demonstrates a higher predicted probability (Pa) for chloride peroxidase inhibition (Pa = 0.620) and protein kinase inhibition (Pa = 0.584) compared to its probability for antibacterial activity (Pa = 0.279) [1]. This differential prediction profile, while not a direct head-to-head experimental comparison, distinguishes this specific furan-containing pyridazine from other pyridazine scaffolds that may have different predicted activity biases. This data can inform the selection of this scaffold for specific target-focused libraries.
| Evidence Dimension | Predicted probability of biological activity (Pa) |
|---|---|
| Target Compound Data | Chloride peroxidase inhibitor Pa = 0.620; Protein kinase inhibitor Pa = 0.584; Antimycobacterial Pa = 0.577; Rheumatoid arthritis treatment Pa = 0.499; Antibacterial Pa = 0.279. |
| Comparator Or Baseline | Within-compound differential: Pa for chloride peroxidase inhibition vs. Pa for antibacterial activity. |
| Quantified Difference | Pa for chloride peroxidase inhibition is 0.341 units higher than for antibacterial activity (0.620 vs. 0.279). |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model. |
Why This Matters
This data supports the rational procurement of this specific scaffold for projects targeting chloride peroxidases or kinases over antibacterial programs, avoiding wasted resources on unlikely leads.
- [1] Nature Scientific Reports. (2025). Table 7: PASS prediction for the activity of the title compound. View Source
